molecular formula C18H17N3O2S B14098416 6-Benzyl-3-[(4-methoxybenzyl)sulfanyl]-1,2,4-triazin-5-ol

6-Benzyl-3-[(4-methoxybenzyl)sulfanyl]-1,2,4-triazin-5-ol

Cat. No.: B14098416
M. Wt: 339.4 g/mol
InChI Key: PYESIVLJEYBPQO-UHFFFAOYSA-N
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Description

6-Benzyl-3-[(4-methoxybenzyl)sulfanyl]-1,2,4-triazin-5-ol is a chemical compound with the molecular formula C17H17N3O2S. It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of a triazine ring, a benzyl group, and a methoxybenzyl sulfanyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-3-[(4-methoxybenzyl)sulfanyl]-1,2,4-triazin-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzyl chloride with sodium sulfide to form 4-methoxybenzyl sulfide. This intermediate is then reacted with benzyl cyanide in the presence of a base to form the desired triazine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-3-[(4-methoxybenzyl)sulfanyl]-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Benzyl-3-[(4-methoxybenzyl)sulfanyl]-1,2,4-triazin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-3-[(4-methoxybenzyl)sulfanyl]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-3-sulfanyl-1,2,4-triazin-5-ol
  • 4-Methoxybenzyl sulfide
  • 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole

Uniqueness

6-Benzyl-3-[(4-methoxybenzyl)sulfanyl]-1,2,4-triazin-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and methoxybenzyl sulfanyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

6-benzyl-3-[(4-methoxyphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C18H17N3O2S/c1-23-15-9-7-14(8-10-15)12-24-18-19-17(22)16(20-21-18)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,21,22)

InChI Key

PYESIVLJEYBPQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

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